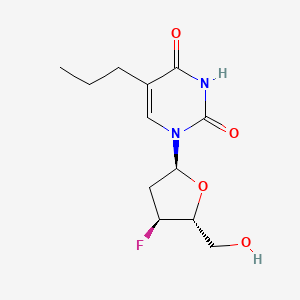
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-propyl- is a synthetic nucleoside analog. Compounds of this type are often used in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-propyl- typically involves multiple steps, starting from readily available precursors. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the pyrimidine base.
Fluorination: Introduction of the fluorine atom at the desired position.
Propylation: Addition of the propyl group to the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group.
Reduction: Reduction reactions could be used to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions may occur at the fluorine or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a probe to study reaction mechanisms.
Biology
In biological research, it may be used to investigate the interactions between nucleosides and enzymes, particularly those involved in DNA replication and repair.
Medicine
Medically, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound could be evaluated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In industry, it might be used in the synthesis of pharmaceuticals or as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-propyl- would likely involve its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. The fluorine atom and propyl group may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-chloro-alpha-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-arabino-pentofuranosyl)-
Uniqueness
The unique combination of the fluorine atom and the propyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-alpha-D-erythro-pentofuranosyl)-5-propyl- may confer specific properties, such as increased stability or enhanced biological activity, compared to similar compounds.
Properties
CAS No. |
120713-82-8 |
|---|---|
Molecular Formula |
C12H17FN2O4 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17FN2O4/c1-2-3-7-5-15(12(18)14-11(7)17)10-4-8(13)9(6-16)19-10/h5,8-10,16H,2-4,6H2,1H3,(H,14,17,18)/t8-,9+,10-/m0/s1 |
InChI Key |
RKVXJCQNTSYKJO-AEJSXWLSSA-N |
Isomeric SMILES |
CCCC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)F |
Canonical SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















